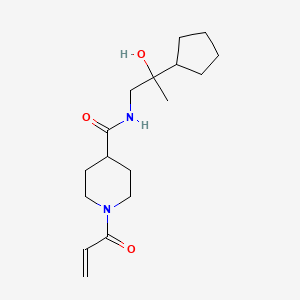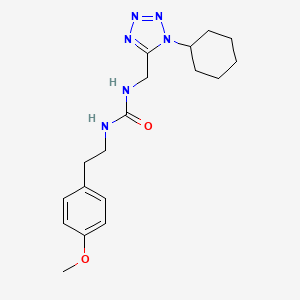![molecular formula C19H21FN6O3 B2534559 1-(2-ethoxyethyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898443-74-8](/img/structure/B2534559.png)
1-(2-ethoxyethyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-ethoxyethyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C19H21FN6O3 and its molecular weight is 400.414. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer, Anti-HIV, and Antimicrobial Activity
The synthesis of triazino and triazolo[4,3-e]purine derivatives, including compounds structurally related to the specified chemical, has shown considerable activity against certain cancer cell lines, HIV-1, and various microbial species. For instance, certain derivatives exhibited notable anticancer activity against melanoma MALME-3M, non-small lung cancer HOP-92, and breast cancer T-47D, with GI50 values indicating moderate potency. Moreover, compounds from this family displayed moderate anti-HIV-1 activity and significant antimicrobial effects against pathogens like P. aeruginosa and S. aureus, albeit with limited antifungal activity (Ashour et al., 2012).
Antidepressant Agents
Another area of application is in the development of antidepressant agents. Derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, similar to the compound , have been synthesized and evaluated for their serotonin receptor affinity and phosphodiesterase (PDE) inhibitor activity. These studies identified potent ligands for serotonin receptors, suggesting potential applications as antidepressant or anxiolytic agents. Preliminary in vivo pharmacological studies underscored the antidepressant potential of these compounds, further demonstrating the therapeutic relevance of this chemical class (Zagórska et al., 2016).
Intermolecular Interactions and Material Design
The detailed quantitative analysis of intermolecular interactions within compounds similar to the specified chemical provides insights into their potential applications in material design. Investigations into the crystal packing and interaction energies of such molecules reveal anisotropic distributions of interaction energies, suggesting their utility in the design of new materials with specific electronic or optical properties (Shukla et al., 2020).
NLO Materials
Research into the crystal structures and packing of triazine derivatives indicates their potential applications in nonlinear optics (NLO). The presence of specific substituents and the resulting intermolecular interactions can lead to materials with desirable NLO properties, essential for various technological applications, including in the fields of photonics and telecommunications (Boese et al., 2002).
properties
IUPAC Name |
1-(2-ethoxyethyl)-3-(4-fluorophenyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6O3/c1-4-29-10-9-26-18-21-16-15(17(27)24(3)19(28)23(16)2)25(18)11-14(22-26)12-5-7-13(20)8-6-12/h5-8H,4,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCJZSYHCYCBGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=NC3=C(N2CC(=N1)C4=CC=C(C=C4)F)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

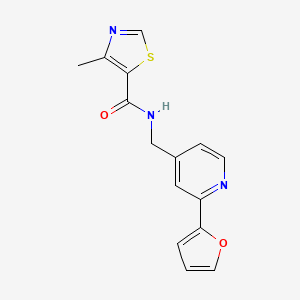
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxyacetamide](/img/structure/B2534477.png)
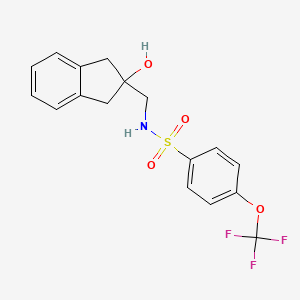
![(1R,5S)-8-((3-chloro-2-methylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2534480.png)
![N-(3-chloro-4-methylphenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2534481.png)
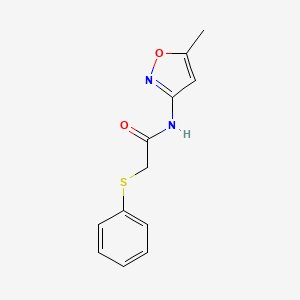
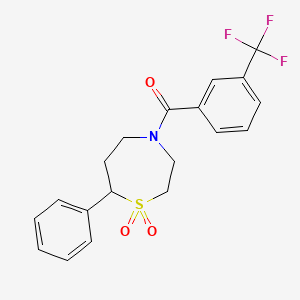
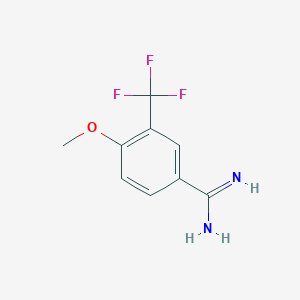



![Methyl 6-cyano-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2534491.png)
